4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C22H22N2O4S2. It includes a thiophene-2-carbonyl group and a tetrahydroisoquinolin-7-yl group, both of which are attached to a benzenesulfonamide moiety via an ethoxy linker.Scientific Research Applications
Molecular Interactions and Structural Analysis
Research on similar compounds, such as those involving tetrahydroisoquinoline derivatives and benzenesulfonamide moieties, has explored their molecular interactions and structural properties. Studies have highlighted the importance of specific molecular interactions, including hydrogen bonding, in determining the structural configuration and potential biological activities of these compounds. For example, Gelbrich, Haddow, and Griesser (2011) investigated the intramolecular and intermolecular hydrogen bonding in gliquidone, demonstrating its potential for forming hydrogen-bonded chains, which could influence its biological activities (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Characterization
The synthesis and characterization of similar compounds, particularly those involving tetrahydroisoquinoline and benzenesulfonamide groups, have been a focus of research efforts. These studies often aim to develop new synthetic methods or improve existing ones to create compounds with enhanced properties or potential applications. For instance, the work on synthesizing novel 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds has provided insights into their nonlinear optical properties, suggesting potential for optical limiting applications (Ruanwas et al., 2010).
Biological Activities and Potential Applications
Studies have also explored the biological activities of compounds bearing structural similarities, examining their potential as therapeutic agents. These investigations have included assessments of anticancer, anti-inflammatory, and enzyme inhibitory activities. For example, Gul et al. (2016) synthesized new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and evaluated their cytotoxicity and potential as carbonic anhydrase inhibitors, highlighting the compounds' promising activities for further anti-tumor activity studies (Gul et al., 2016).
Safety and Hazards
This compound is not intended for human or veterinary use and is available for research use only. Therefore, it should be handled with appropriate safety measures in a research setting.
Future Directions
Properties
IUPAC Name |
4-ethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-2-28-19-7-9-20(10-8-19)30(26,27)23-18-6-5-16-11-12-24(15-17(16)14-18)22(25)21-4-3-13-29-21/h3-10,13-14,23H,2,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALNTBJNMLREDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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